molecular formula C9H8BrNO B3191829 1-Bromo-4-(2-isocyanatoethyl)benzene CAS No. 581812-65-9

1-Bromo-4-(2-isocyanatoethyl)benzene

Cat. No.: B3191829
CAS No.: 581812-65-9
M. Wt: 226.07 g/mol
InChI Key: OJKQPPXUOKGDFT-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzene, where a bromine atom and an isocyanatoethyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-isocyanatoethyl)benzene can be synthesized through electrophilic aromatic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(2-isocyanatoethyl)benzene is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Applied in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-isocyanatoethyl)benzene involves its reactivity towards nucleophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The isocyanate group, in particular, reacts with nucleophiles to form stable products such as ureas and carbamates, which are important in polymer chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(2-isocyanatoethyl)benzene is unique due to the presence of both bromine and isocyanate functional groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-bromo-4-(2-isocyanatoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKQPPXUOKGDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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